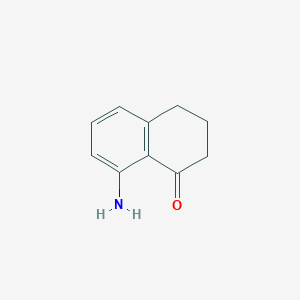

8-Amino-1-tetralone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFIZBDOYSOLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464660 | |

| Record name | 8-AMINO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210346-49-9 | |

| Record name | 8-AMINO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Amino 1 Tetralone and Its Analogues

Direct Synthetic Routes to 8-Amino-1-tetralone

Palladium-Catalyzed Amination Approaches

The direct synthesis of aminotetralones, including this compound, can be achieved through modern catalytic methods. Palladium-catalyzed amination of aryl halides has emerged as a powerful tool for forming carbon-nitrogen bonds. orgsyn.orgescholarship.org This approach is particularly useful for synthesizing primary arylamines from aryl halides using a convenient source of ammonia (B1221849), such as aqueous ammonia. escholarship.org The development of specialized phosphine (B1218219) ligands, like KPhos, has been crucial in suppressing side reactions and improving the selectivity for the desired primary amine product. escholarship.org

While direct palladium-catalyzed amination of 8-halo-1-tetralones to yield this compound is a plausible synthetic strategy, specific examples in the literature are more focused on related structures. For instance, palladium-catalyzed amination has been successfully applied to aryl sulfonates, although this requires the prior synthesis of the sulfonate from the corresponding phenol. orgsyn.org The cooperative catalysis of palladium and norbornene also presents a distinct method for the polyfunctionalization of arenes, which could be adapted for the synthesis of complex aminotetralone derivatives. snnu.edu.cn

A notable application of palladium catalysis is seen in the synthesis of 8-bromo-7-fluoro-1-tetralone, where an oxime directing group facilitates a Pd(OAc)₂-catalyzed halogenation. researchgate.net Subsequent hydrolysis of the oxime yields the desired product. researchgate.net This highlights the versatility of palladium catalysis in functionalizing the tetralone core, which is a key step towards amination.

Reductive Amination Strategies

Reductive amination of tetralone derivatives is a widely employed and efficient method for the synthesis of aminotetralins. nih.gov This one-pot reaction typically involves the condensation of a ketone with an amine source, followed by reduction of the resulting imine intermediate. Iridium-based catalysts have proven to be highly effective for the reductive amination of cyclic ketones like 1-tetralone (B52770), using ammonium (B1175870) formate (B1220265) as both the hydrogen and amine source. kanto.com.my These reactions can be carried out under mild conditions and are applicable to a range of substrates, including those with heteroaromatic rings. kanto.com.mykanto.co.jp

For example, the reaction of 1-tetralone with ammonium formate in the presence of an iridium catalyst can produce 1-aminotetraline in high yield. kanto.com.my Similarly, derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin have been synthesized via alkylation of the corresponding tetralone followed by reductive amination. nih.gov

Chiral phosphoric acids have also been utilized as catalysts in the enantioselective reductive amination of β-tetralones to produce chiral β-aminotetralins. thieme-connect.com This method demonstrates the potential for stereochemical control in the synthesis of aminotetralin derivatives. thieme-connect.com

Synthesis via Functional Group Interconversions on the Tetralone Core

Nitration-Reduction Sequences for Aminotetralones

A classic and common method for the synthesis of aminotetralones involves the nitration of a tetralone precursor followed by the reduction of the nitro group. research-solution.comorgsyn.org The nitration of 1-tetralone can be achieved using various nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid, to produce a mixture of 5-nitro-1-tetralone and 7-nitro-1-tetralone (B1293709). research-solution.com The regioselectivity of the nitration is sensitive to reaction conditions, including temperature and the duration of exposure to the acid mixture. materialsciencejournal.org

For instance, the nitration of 1-tetralone with a fuming nitric acid-concentrated sulfuric acid mixture at 0°C can yield 7-nitro-1-tetralone, albeit in modest yields. research-solution.com The subsequent reduction of the nitro group to an amine is typically accomplished through catalytic hydrogenation. A mixture of platinum oxide and aqueous ferric chloride in ethyl acetate (B1210297) has been used to hydrogenate 7-nitro-1-tetralone to 7-amino-1-tetralone in quantitative crude yield. prepchem.com

This nitration-reduction sequence has been applied to various substituted tetralones as well. For example, 6-methoxy-1-tetralone (B92454) can be nitrated to produce a mixture of 6-methoxy-5-nitro-1-tetralone and its 7-nitro isomer, which are precursors for biologically active compounds. materialsciencejournal.org

Ring Expansion and Rearrangement Methods

Ring expansion reactions offer an alternative pathway to substituted tetralones. A silver-catalyzed ring expansion of tertiary cyclobutanols can furnish a variety of 1-tetralones under mild conditions. rsc.org This method provides a practical route to diverse 1-tetralone building blocks. rsc.org For example, the synthesis of 8-methoxy-1-tetralone has been achieved through a silver salt-catalyzed ring expansion of a tertiary cyclobutanol. repec.orgccsenet.org

Another approach involves the ring expansion of 1-ethoxy-3,4-dihydronaphthalene via dihalocarbene addition, followed by rearrangement to a halocycloheptadienone and subsequent dehydrohalogenation. beilstein-journals.org While not directly yielding this compound, these methods demonstrate the feasibility of constructing the tetralone skeleton through ring expansion, which can then be further functionalized.

Rearrangement reactions, such as the Beckmann rearrangement, have also been employed in the synthesis of aminotetralone derivatives. In one example, a tetralone derivative was converted to its oxime, which then underwent a Beckmann rearrangement as part of a multi-step synthesis. google.com

Asymmetric Synthesis and Chiral Resolution of this compound Derivatives

The synthesis of enantiomerically pure aminotetralone derivatives is of significant interest due to their potential applications in pharmaceuticals. nih.gov Asymmetric synthesis and chiral resolution are the primary strategies to obtain these chiral compounds.

Asymmetric hydrogenation of prochiral imines derived from tetralones is a direct and efficient method for preparing chiral amines. nih.govacs.org Palladium-catalyzed asymmetric hydrogenation of exocyclic ketimines derived from 1-tetralone, using chiral ligands such as C₄-TunePhos and a Brønsted acid co-catalyst, has been shown to produce enantioenriched cyclic amines with high enantioselectivity. acs.org Iridium-based catalysts with chiral sulfoximine (B86345) ligands have also been effective in the asymmetric hydrogenation of exocyclic imines. acs.org

Another approach to chiral aminotetralones is through the asymmetric hydroxylation of 1-tetralone-derived β-keto esters and amides using a chiral N,N'-dioxide-Mg(II) catalyst, which yields chiral α-hydroxy dicarbonyl compounds. rsc.org These can then be converted to the corresponding amino derivatives.

Kinetic resolution is another strategy to obtain enantiomerically pure compounds. For example, racemic 1-aryl-2-tetralones can undergo highly enantioselective O-alkylation using a chiral quinidine-derived ammonium salt as a phase-transfer catalyst, leading to the separation of enantiomers. mdpi.com

Below is a table summarizing various synthetic approaches to aminotetralone derivatives and their key features.

| Synthetic Method | Key Reagents/Catalysts | Substrate | Product | Key Features | Reference(s) |

| Palladium-Catalyzed Amination | Pd(OAc)₂, Oxime directing group | 7-Fluoro-1-tetralone derivative | 8-Bromo-7-fluoro-1-tetralone | Directed C-H activation | researchgate.net |

| Reductive Amination | Iridium catalyst, Ammonium formate | 1-Tetralone | 1-Aminotetraline | High yield, mild conditions | kanto.com.my |

| Reductive Amination | Chiral Phosphoric Acid, Hantzsch ester | β-Tetralone | Chiral β-Aminotetralin | Enantioselective | thieme-connect.com |

| Nitration-Reduction | Fuming HNO₃, Conc. H₂SO₄; PtO₂, FeCl₃ | 1-Tetralone | 7-Amino-1-tetralone | Classic, multi-step route | research-solution.comprepchem.com |

| Ring Expansion | Silver catalyst | Tertiary cyclobutanol | 1-Tetralone | Regioselective, mild conditions | rsc.org |

| Asymmetric Hydrogenation | Pd catalyst, Chiral ligand (C₄-TunePhos) | Exocyclic ketimine of 1-tetralone | Enantioenriched cyclic amine | High enantioselectivity | acs.org |

| Kinetic Resolution | Chiral quinidine-derived catalyst | Racemic 1-aryl-2-tetralone | Enantiomerically enriched O-alkylated product | Phase-transfer catalysis | mdpi.com |

Chiral Organocatalysis in this compound Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts. In the context of aminotetralones, organocatalysts are particularly relevant for stereoselective reductions of the ketone functionality. Bifunctional thiourea-amine organocatalysts, for instance, have been successfully used for the enantioselective reduction of prochiral ketones to enantioenriched secondary alcohols. nih.gov This approach involves an in situ complexation between a borane (B79455) source, such as catecholborane, and the chiral organocatalyst. This complex facilitates a stereochemically controlled hydride transfer to the ketone. The thiourea (B124793) moiety of the catalyst is proposed to activate the carbonyl group, enhancing its reactivity and guiding the hydride delivery to a specific face of the molecule. nih.gov

This methodology has been applied to the reduction of 1-tetralone, a close structural relative of this compound, yielding the corresponding alcohol with high enantiopurity. nih.gov The principles of this catalytic system are applicable to the synthesis of chiral 8-amino-1-tetralol from this compound, where the amino group would first need to be protected. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. nih.gov

Table 1: Organocatalytic Reduction of 1-Tetralone This table is based on findings for the parent 1-tetralone, illustrating the potential of the method for aminotetralone derivatives.

| Catalyst Type | Reductant | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Bifunctional thiourea-amine | Catecholborane | 1-Tetralone | 1-Tetralol | High | High |

Stereoselective Reduction Methods

Beyond organocatalysis, stereoselective reductions can be achieved using stoichiometric chiral reagents or substrate-controlled approaches. The reduction of the C(1) carbonyl group of 2-amino-1-tetralone derivatives has been shown to proceed with high stereoselectivity. cdnsciencepub.com

For example, the reduction of 2-amino-1-tetralone hydrochlorides with sodium borohydride (B1222165) typically yields the corresponding amino-tetralols with a trans configuration between the hydroxyl and amino groups as the major product. cdnsciencepub.com A study reported a trans/cis ratio of approximately 90:10. However, this stereoselectivity can be reversed by substituents on the aromatic ring. The presence of an 8-methoxy group on the tetralone scaffold led to a predominance of the cis diastereomer upon reduction under the same conditions, with a cis/trans ratio of about 65:35. cdnsciencepub.com This reversal highlights the profound influence of steric and electronic factors on the direction of hydride attack.

Another powerful method involves the use of chiral borane reagents, such as diisopinocampheylchloroborane, which are known for their efficiency in reducing prochiral ketones. google.com Chiral oxazaborolidines, used catalytically in what is known as the Corey-Bakshi-Shibata (CBS) reduction, also represent a state-of-the-art method for asymmetrically reducing ketones to chiral alcohols. nih.govgoogle.com A process for preparing a chiral tetralone has been described involving the asymmetric reduction of a racemic tetralone with a chiral oxazaborolidine reagent, producing a mixture of diastereomeric alcohols that can then be separated. google.com

Enzymatic Approaches to Chiral Aminotetralones

Biocatalysis offers an environmentally benign and highly selective route to chiral molecules. ucl.ac.uk Enzymes such as transaminases, amine dehydrogenases, and ketoreductases are particularly suited for the synthesis of chiral aminotetralones. mdpi.comnih.gov

Asymmetric Synthesis with Transaminases (TAs) : ω-Transaminases can synthesize chiral amines by transferring an amino group from an amino donor (like isopropylamine) to a prochiral ketone. mdpi.com In this approach, this compound (with the 8-amino group protected) could be synthesized from a corresponding diketone precursor, or a racemic aminotetralone could be resolved. This method is highly valued for its exceptional enantioselectivity. mdpi.com

Reductive Amination with Amine Dehydrogenases (AmDHs) : Engineered AmDHs catalyze the synthesis of chiral amines directly from a ketone using ammonia as the amino donor and a cofactor like NAD(P)H. nih.gov Protein engineering has been used to develop AmDHs capable of converting ketones into chiral amines with high efficiency. nih.gov

Kinetic Resolution with Lipases : In a kinetic resolution strategy, a racemic mixture of a protected 8-amino-1-tetralol could be subjected to acylation catalyzed by a lipase. The enzyme would selectively acylate one enantiomer at a much faster rate, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (the alcohol). mdpi.com

These enzymatic methods are attractive for industrial applications due to their high selectivity, mild reaction conditions, and the potential for enzyme immobilization, which facilitates catalyst recovery and reuse. nih.gov

Diastereomeric Salt Formation and Separation

The classical method for resolving a racemic mixture into its constituent enantiomers is through the formation of diastereomeric salts. minia.edu.eglibretexts.org This technique remains one of the most cost-effective and operationally simple methods for producing pure enantiomers on a large scale. longdom.org

The process involves reacting the racemic amine, such as this compound, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org Commonly used resolving agents for amines include (R,R)-tartaric acid, (S)-(+)-mandelic acid, or N-acetylated amino acids. libretexts.orgresearchgate.net The reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid). wikipedia.org

Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. minia.edu.egwikipedia.org Once a diastereomeric salt is isolated in pure form, the chiral resolving agent is removed by treatment with a base (for an amine) or an acid, regenerating the enantiomerically pure amine. libretexts.org The success of this method depends on finding a suitable resolving agent and solvent system that allows for efficient crystallization and separation of one of the diastereomeric salts. researchgate.net

Synthesis of Substituted this compound Analogues

The synthesis of analogues with substituents on the aromatic ring or alkyl backbone allows for the fine-tuning of the molecule's properties. Fluorinated and methylated derivatives are of particular interest.

Fluorinated Derivatives Synthesis

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. The synthesis of fluorinated this compound derivatives often involves multi-step sequences starting from substituted precursors.

A patent describes the preparation of 8-amino-6-fluoro-5-methyl-2-amino-1-tetralone, a key intermediate for other complex molecules. google.com The synthesis involved a Beckmann rearrangement of an oxime derived from 7-fluoro-6-methyl-1-tetralone. google.com Another approach involves the direct fluorination of a tetralone derivative. The use of electrophilic fluorinating agents like Selectfluor (F-TEDA-BF4) is a common method for installing fluorine onto an aromatic ring or at an α-keto position via an enol or enol ester intermediate. researchgate.net

Table 2: Example of a Fluorinated this compound Analogue

| Compound | Key Precursor | Relevant Transformation | Reference |

|---|---|---|---|

| 8-Amino-6-fluoro-5-methyl-2-amino-1-tetralone | 7-Fluoro-6-methyl-1-tetralone oxime | Beckmann rearrangement | google.comgoogle.com |

| 6,8-Difluoro-2-tetralone | Tetralone derivative | Electrophilic fluorination with Selectfluor |

Methylated Derivatives Synthesis

Another synthetic route involves the direct methylation of a tetralone precursor. For instance, the synthesis of a dimethyl tetralone was achieved by treating 1-tetralone with sodium hydride and methyl iodide. psu.edu The synthesis of 8-amino-6-fluoro-5-methyl-2-amino-1-tetralone, as mentioned previously, also provides a direct example of a methylated aminotetralone derivative. google.comgoogle.com

Table 3: Synthetic Approaches to Methylated Tetralones

| Target Compound | Starting Material | Key Steps | Overall Yield | Reference |

|---|---|---|---|---|

| 8-Methyl-1-tetralone | 5-Methoxy-1-tetralone | Bromination, Cyanation, Reduction, Deoxygenation | 25% (8 steps) | researchgate.net |

| Dimethyl Tetralone | 1-Tetralone | Deprotonation (NaH), Methylation (MeI) | 83% | psu.edu |

Compound Reference Table

Methoxy-Substituted Derivatives Synthesis

The synthesis of methoxy-substituted this compound analogues often involves multi-step sequences starting from appropriately substituted aromatic compounds. These syntheses leverage foundational reactions in organic chemistry to build the tetralone core and introduce the desired functional groups.

A common strategy begins with the synthesis of a methoxy-bearing 1-tetralone, which can then be functionalized with an amino group, typically via nitration followed by reduction. Several methods have been developed for synthesizing the precursor, 8-methoxy-1-tetralone. researchgate.netccsenet.org One efficient approach involves a sequence of a palladium-mediated Heck cross-coupling, catalytic hydrogenation, and an intramolecular acylation. researchgate.net A key aspect of this synthesis is the use of a bromine substituent to direct the cyclization to the desired ortho position relative to the methoxy (B1213986) group, preventing the formation of the more thermodynamically stable 6-methoxy-1-tetralone. researchgate.net

Another route to a methoxy-substituted tetralone involves the Friedel-Crafts acylation. For instance, 6-methoxy-1-tetralone can be synthesized via a one-pot method where anisole (B1667542) reacts with an acylating agent in the presence of a Lewis acid. google.com The resulting intermediate cyclizes upon heating to form the tetralone. google.com

The synthesis of a dimethoxy-substituted aminotetralin analogue, which proceeds through a tetralone intermediate, provides a detailed example of the steps involved. The synthesis of 2-amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene starts from 3-(3,5-dimethoxyphenyl)acrylic acid and involves an 11-step sequence. tandfonline.com Key transformations include the cyclization of an intermediate acid using polyphosphoric acid (PPA) to yield the corresponding 6,8-dimethoxy-1-tetralone. tandfonline.com Subsequent steps modify the ketone and introduce the amino group at the 2-position, demonstrating a pathway that could be adapted to produce other isomers. tandfonline.com

Nitration of methoxy-1-tetralones is a critical step for introducing the precursor to the amino group. For example, 6-methoxy-1-tetralone can be nitrated using a mixture of sulfuric and nitric acid to produce both 5-nitro and 7-nitro isomers. materialsciencejournal.org These nitro compounds can then be reduced to the corresponding amino-tetralones, which are valuable intermediates for further derivatization.

Research Findings on Methoxy-Substituted Derivative Synthesis

| Starting Material | Key Reagents/Reactions | Product | Reference |

| m-Methoxy benzaldehyde | Ethyl succinate, Catalytic hydrogenation, Bromination, H₂SO₄ cyclization | 3-Carboxy bromo tetralone (intermediate for 8-methoxy-1-tetralone) | researchgate.net |

| Ethyl 6-methoxy-2-methyl benzoate | Lithium diisopropylamide (LDA), Tandem Michael-Dieckmann condensation | 8-methoxy-1-tetralone | researchgate.net |

| Anisole | Acylating agent, Lewis Acid (e.g., AlCl₃), One-pot reaction | 6-methoxy-1-tetralone | google.com |

| 3-(3,5-dimethoxyphenyl)acrylic acid | PPA cyclization | 6,8-dimethoxy-1-tetralone (intermediate) | tandfonline.com |

| 6-methoxy-1-tetralone | H₂SO₄/HNO₃ | 6-methoxy-5-nitro-1-tetralone and 6-methoxy-7-nitro-1-tetralone | materialsciencejournal.org |

Synthesis of other halogenated and alkylated analogues

The introduction of halogen and alkyl groups to the this compound scaffold allows for the systematic exploration of structure-activity relationships in medicinal chemistry.

A direct and regioselective method for synthesizing 8-halo-1-tetralones has been reported. researchgate.net This process starts with the oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide using potassium permanganate, which, after acidic hydrolysis, yields this compound. researchgate.net The resulting amino ketone can then be converted into the desired 8-halo-1-tetralone through standard procedures like the Sandmeyer reaction. researchgate.net

The synthesis of analogues with both halogen and alkyl substituents has also been achieved. A patented process describes the preparation of compounds such as 8-acetylamino-6-fluoro-5-methyl-1-tetralone. google.com This synthesis highlights the ability to construct a complex substitution pattern on the tetralone ring. The process can involve a Beckmann rearrangement of a substituted tetralone oxime as a key step. google.com

Alkylation can be performed at various positions. For example, geminal dimethyl groups can be introduced at the C-2 position (adjacent to the carbonyl) of 1-tetralone by treatment with methyl iodide in the presence of a base like sodium hydride. psu.edu While this example uses the parent 1-tetralone, the methodology is applicable to substituted derivatives. Additionally, amino groups on the tetralone ring can be alkylated using alkyl halides in the presence of a base. google.com

Research Findings on Halogenated and Alkylated Analogue Synthesis

| Target Analogue Type | Synthetic Approach | Key Intermediates/Reagents | Reference |

| 8-Halo-1-tetralone | Oxidation of N-acetylated tetralin, hydrolysis, diazotization, and halogenation. | This compound, Potassium permanganate | researchgate.net |

| This compound with fluoro and methyl substituents | Multi-step synthesis involving Beckmann rearrangement of a substituted tetralone oxime. | 7-fluoro-6-methyl-1-tetralone oxime, Phosphoric acid, Phosphoric anhydride (B1165640) | google.com |

| 2,2-Dimethyl-1-tetralone | Alkylation of 1-tetralone at the α-position. | Methyl iodide, Sodium hydride | psu.edu |

| N-Alkylated amino-tetralones | Reaction of amino-tetralones with alkyl halides. | Methyl chloride, Potassium carbonate | google.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing environmentally benign processes, are increasingly being applied to the synthesis of pharmaceutical intermediates like 1-tetralone derivatives. mdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comresearchgate.net

A key step in many tetralone syntheses is the intramolecular Friedel-Crafts acylation to form the cyclic ketone. researchgate.net A green and efficient method for this reaction utilizes metal-triflate catalysts in triflate-anion ionic liquids under microwave irradiation. researchgate.net This procedure allows for the synthesis of 1-tetralone from 4-phenylbutanoic acid in good yields with short reaction times. researchgate.net Importantly, the catalytic system can be recovered and reused multiple times without a significant loss of activity, a key advantage for sustainable manufacturing. researchgate.net

Another area of focus is the oxidation of tetralin to 1-tetralone. Traditional methods often require harsh conditions and produce significant waste. An environmentally friendly alternative employs a layered double hydroxide-hosted sulphonato-salen-nickel(II) complex as a reusable catalyst. oalib.com This system facilitates the liquid-phase oxidation of tetralin to 1-tetralone at room temperature using molecular oxygen, demonstrating high selectivity and catalyst reusability. oalib.com

Other green chemistry techniques applicable to the synthesis of this compound and its precursors include:

Microwave-Assisted Synthesis : This technology can significantly reduce reaction times and improve energy efficiency compared to conventional heating. mdpi.comresearchgate.net

Ultrasound-Assisted Synthesis : Sonication provides an alternative energy source that can enhance reaction rates and yields. researchgate.net

Use of Green Solvents : Replacing hazardous organic solvents with more environmentally friendly options like water or ionic liquids is a core principle of green chemistry. mdpi.comresearchgate.net

By integrating these sustainable practices into the synthetic routes for this compound, the environmental impact of producing this important chemical scaffold can be substantially reduced.

Chemical Reactivity and Mechanistic Studies of 8 Amino 1 Tetralone

Reactions Involving the Amine Functionality

The primary amino group attached to the aromatic ring of 8-amino-1-tetralone is a key site for various chemical modifications, including acylation, sulfonylation, condensation, and diazotization reactions.

Acylation and Sulfonylation Reactions

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is typically carried out using acid halides or anhydrides in the presence of a base. google.com For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group, yielding 8-acetamido-1-tetralone. google.comgoogle.com These reactions are often performed in an inert solvent like benzene (B151609), with a base such as sodium carbonate, potassium carbonate, pyridine, or triethylamine, at temperatures ranging from 0°C to 100°C. google.com Protective groups, such as the tertiary butoxycarbonyl (Boc) group, can also be introduced via acylation. google.com

Similarly, sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides. This results in the formation of sulfonamides. For example, reaction with various substituted sulfonyl chlorides can yield a series of N-sulfonylated derivatives. nih.gov The sulfonylation can also be directed to other positions on the molecule under specific catalytic conditions. nih.gov

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride or Acetic anhydride | 8-Acetamido-1-tetralone | Base (e.g., pyridine), inert solvent (e.g., benzene), 0-100°C google.com |

| Sulfonylation | Substituted sulfonyl chlorides | N-Sulfonylated this compound derivatives | - |

Condensation Reactions with Carbonyl Compounds

The amine functionality of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. These reactions are fundamental in the synthesis of more complex heterocyclic structures.

Diazotization and Coupling Reactions

The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. This typically involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. vulcanchem.com The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

One common application is the Sandmeyer reaction, where the diazonium group is replaced by a halide (e.g., chloro, bromo) or a cyano group using a copper(I) salt catalyst. vulcanchem.comresearchgate.net For instance, the diazotization of an aminotetralone followed by treatment with copper(I) bromide (CuBr) can introduce a bromine atom onto the aromatic ring. vulcanchem.com Traditional Sandmeyer reaction conditions, involving diazotization followed by chlorination with CuCl under acidic conditions, have been reported to give high yields for related aminotetralones. researchgate.net

The diazonium salt can also participate in coupling reactions with activated aromatic compounds to form azo dyes. ekb.eg

| Reaction Type | Reagents | Intermediate | Subsequent Reaction | Product |

|---|---|---|---|---|

| Diazotization | Sodium nitrite, Strong acid (e.g., HBr) | Diazonium salt | Sandmeyer Reaction (with CuBr) | Bromo-substituted tetralone vulcanchem.com |

| Diazotization | Sodium nitrite, Strong acid | Diazonium salt | Azo coupling | Azo dye ekb.eg |

Reactions at the Ketone Moiety

The ketone group at the 1-position of this compound is susceptible to nucleophilic attack and can participate in a variety of reduction and condensation reactions.

Reduction to Alcohols

The carbonyl group of this compound and its derivatives can be reduced to a secondary alcohol, yielding the corresponding 1-tetralol. Various reducing agents and methods can be employed for this transformation. For the parent compound, 1-tetralone (B52770), reduction with calcium in liquid ammonia (B1221849) at -33°C gives 1-tetralol in 81% yield. wikipedia.org A modified Birch reduction using lithium in liquid ammonia followed by the addition of aqueous ammonium (B1175870) chloride also yields 1-tetralol. wikipedia.orgchemicalbook.com

Catalytic hydrogenation is another effective method. For example, a derivative of this compound has been reduced using 10% palladium on carbon under hydrogen pressure. google.com Biocatalytic reductions using various fungal strains have also been explored for the enantioselective reduction of tetralones to optically active tetralols. nih.gov

| Reducing Agent/Method | Product | Yield | Reference |

|---|---|---|---|

| Calcium in liquid ammonia | 1-Tetralol | 81% | wikipedia.org |

| Lithium in liquid ammonia, then NH4Cl(aq) | 1-Tetralol | - | wikipedia.orgchemicalbook.com |

| 10% Palladium on carbon, H2 | Corresponding 1-tetralol derivative | - | google.com |

| Fungal strains (e.g., A. cylindrospora) | (S)-(+)-1,2,3,4-tetrahydro-1-naphthol | 72% conversion | nih.gov |

Condensation Reactions (e.g., Knoevenagel, Aldol)

The α-methylene group adjacent to the ketone in this compound is activated and can participate in base-catalyzed condensation reactions.

The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. sigmaaldrich.comorientjchem.org This reaction typically leads to the formation of an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.com The Knoevenagel reaction is a versatile method for carbon-carbon bond formation. orientjchem.org

The Aldol (B89426) condensation involves the reaction of the enolate of this compound with an aldehyde or another ketone. bas.bg For instance, 1-tetralone can undergo an aldol condensation with benzaldehyde. csic.es This reaction can be the initial step in a sequence leading to more complex structures, such as in the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. pnrjournal.com A new type of optically pure primary amino aromatic Tf-amide organocatalyst, prepared from this compound, has been investigated in the context of asymmetric aldol reactions. scilit.netthieme-connect.com

| Reaction Type | Reactants | Key Features | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | This compound + Active methylene compound (e.g., malononitrile) | Base-catalyzed, leads to C=C bond formation | α,β-Unsaturated carbonyl compound sigmaaldrich.comorientjchem.org |

| Aldol Condensation | This compound + Aldehyde/Ketone | Forms a β-hydroxy ketone intermediate, often followed by dehydration | α,β-Unsaturated ketone bas.bgcsic.es |

Alkylation and Arylation Reactions

The reactivity of the amino group in this compound allows for various alkylation and arylation reactions, which are crucial for the synthesis of diverse derivatives. The nitrogen atom can be alkylated to form monoalkylamino or dialkylamino groups. This is typically achieved by reacting this compound with alkyl halides, such as methyl chloride, methyl bromide, or methyl iodide, or with alkyl sulfates like dimethyl sulfate. google.com The reaction is generally performed in an inert organic solvent, such as methanol (B129727) or acetone, and often includes a base like potassium carbonate or sodium bicarbonate to neutralize the acid formed during the reaction. google.com For instance, the reaction with a suitable alkyl halide can yield compounds like 2-(4-Phenyl-4-hydroxypiperidinomethyl)-8-methylamino-1-tetralone. google.com

Arylation of the amino group is another important transformation. While direct N-arylation of this compound is less commonly detailed, related arylation reactions on the tetralone scaffold are well-documented. For example, ruthenium(II)-catalyzed arylation of 1-tetralone with a phenyl boronic acid neopentyl glycol ester can produce 8-phenyl-1-tetralone in high yield. chemicalbook.comwikipedia.org This suggests the potential for C-H arylation strategies that could be adapted for the this compound system. Furthermore, 8-aminoquinoline-directed C(sp²)-H arylation has been demonstrated as a key step in synthetic routes, allowing for the introduction of a wide array of aryl and heteroaryl groups. nih.gov

The following table summarizes typical conditions for these reactions:

| Reaction Type | Reagents & Conditions | Product Type |

| Alkylation | Alkyl halide (e.g., methyl iodide), base (e.g., K₂CO₃), inert solvent (e.g., acetone) | Mono- or dialkylamino-1-tetralone |

| Arylation | Aryl boronic acid ester, Ruthenium(II) catalyst | Aryl-substituted 1-tetralone |

Oxime and Hydrazone Formation

The ketone functional group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are fundamental in synthetic organic chemistry for creating new C=N bonds. wikipedia.org

Oxime Formation: The reaction of this compound with hydroxylamine hydrochloride, typically in the presence of a base like sodium carbonate and a solvent such as ethanol, yields the corresponding this compound oxime. google.com The reaction proceeds by nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. These oximes are important intermediates; for example, they can undergo the Beckmann rearrangement to yield lactams or be converted to primary anilines through reactions like the Semmler-Wolff reaction. google.comscispace.com

Hydrazone Formation: Hydrazones are formed by the reaction of this compound with hydrazine or substituted hydrazines. wikipedia.org These reactions are often reversible and can be influenced by pH. uni-muenchen.de Hydrazones are stable compounds and serve as intermediates in reactions such as the Wolff-Kishner reduction. wikipedia.org The formation of hydrazones from benzylidene tetralones (derived from 1-tetralone) with hydrazine in acetic acid is a key step in the synthesis of substituted benzo[g]indazoles. mdpi.com

The table below provides an overview of these condensation reactions:

| Reaction | Reagent | Typical Conditions | Product |

| Oxime Formation | Hydroxylamine hydrochloride | Base (e.g., Na₂CO₃), Ethanol, Heat | This compound oxime |

| Hydrazone Formation | Hydrazine hydrate | Acetic acid | This compound hydrazone |

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. dalalinstitute.com The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. lkouniv.ac.in However, the substitution pattern is also influenced by the deactivating, meta-directing acyl group and the fused aliphatic ring.

Halogenation: Halogenation of the aromatic ring can be achieved using various reagents. For example, bromination of 1-tetralone can yield 5-bromo-1-tetralone (B30818) under electrophilic aromatic substitution conditions. For this compound, the directing effects of the amino group would favor substitution at positions 5 and 7. The synthesis of 8-halo-1-tetralones has been accomplished by converting 8-aminotetral-1-one to the corresponding halo derivative. researchgate.net

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring. This is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. lkouniv.ac.in The amino group strongly directs nitration to the ortho and para positions. lkouniv.ac.in In the context of the tetralone system, nitration of related compounds like 6-methoxy-1-tetralone (B92454) leads to the formation of 6-methoxy-5-nitro-1-tetralone. mdpi.com For this compound, nitration would be expected to occur at the 5- and/or 7-positions.

| Reaction | Reagents | Expected Product(s) |

| Halogenation (Bromination) | Br₂, Lewis acid | 5-Bromo-8-amino-1-tetralone, 7-Bromo-8-amino-1-tetralone |

| Nitration | HNO₃, H₂SO₄ | 8-Amino-5-nitro-1-tetralone, 8-Amino-7-nitro-1-tetralone |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

For this compound, the primary amino group itself is not an effective DMG. However, it can be converted into a more potent DMG, such as an amide or a carbamate. organic-chemistry.orgnih.gov For instance, N,N-diethylbenzamides are excellent substrates for DoM. unito.it By converting the amino group of this compound to an N,N-diethylamide derivative, it would be possible to direct lithiation specifically to the C-7 position. Subsequent reaction with an electrophile would then introduce a substituent at this position.

This strategy has been applied to related systems. For example, ortho-lithiation of N,N-diethyl-ortho-toluamide, followed by reaction with vinylsilanes, affords 1-tetralone derivatives. researchgate.net This demonstrates the utility of amide-directed metalation in constructing the tetralone framework itself. While direct application on a pre-formed this compound would require protection and derivatization of the amino group, it represents a viable strategy for introducing functionality at the C-7 position, which is often difficult to achieve through classical electrophilic aromatic substitution.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving tetralone derivatives. oalib.comtandfonline.com These methods allow for the calculation of transition state energies, reaction pathways, and the stability of intermediates, providing insights that are often difficult to obtain through experimental means alone. whiterose.ac.uk

For instance, DFT calculations have been used to study the thia-Michael reactions of chalcone (B49325) analogs, including 1-tetralone derivatives. mdpi.com These studies helped to rationalize the observed differences in reactivity between various cyclic chalcones by modeling the transition states of the reactions. mdpi.com Similarly, computational studies have been employed to understand the mechanism of the Semmler-Wolff reaction for converting tetralone oximes to aminonaphthalenes, proposing a pathway involving oxidative addition to a palladium catalyst followed by isomerization and β-hydride elimination. scispace.com

In the context of this compound, computational modeling can predict the regioselectivity of electrophilic aromatic substitution by evaluating the stability of the sigma-complex intermediates for substitution at different positions on the aromatic ring. Furthermore, DFT can be used to investigate the mechanism of reactions like the reductive rearrangement of oximes catalyzed by Lewis acids, suggesting energetically accessible pathways and the nature of key intermediates such as iminium or nitrilium ions. rsc.org

The following table highlights areas where computational chemistry has provided mechanistic insights for reactions related to this compound:

| Reaction Type | Computational Method | Mechanistic Insights |

| Thia-Michael Addition | DFT | Rationalization of reactivity differences based on transition state analysis. mdpi.com |

| Semmler-Wolff Reaction | DFT | Elucidation of a palladium-catalyzed pathway involving oxidative addition and isomerization. scispace.com |

| Reductive Rearrangement of Oximes | DFT | Identification of multiple energetically feasible reaction pathways and key intermediates. rsc.org |

| Aryl Radical Addition | DFT | Determination that the radical addition step is rate-determining in the arylation of enol acetates. scielo.br |

Medicinal Chemistry and Pharmacological Applications of 8 Amino 1 Tetralone Derivatives

Development of Therapeutic Agents

Anticancer Activities and Mechanisms of Action

Derivatives of the aminotetralone core have shown significant promise as anticancer agents, operating through several distinct mechanisms of action. mdpi.comresearchgate.net The strategic modification of the 8-amino-1-tetralone skeleton has yielded compounds with potent cytotoxic activity against various human cancer cell lines.

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Consequently, the inhibition of TS is a well-established strategy in cancer chemotherapy. While direct studies on this compound derivatives as TS inhibitors are not extensively documented, their role as precursors to classes of known TS inhibitors is significant. For instance, quinazolinone derivatives have been identified as potent inhibitors of thymidylate synthase. The synthesis of various quinazoline (B50416) and quinazolinone compounds often proceeds from amino-substituted precursors. This establishes a rational basis for designing and synthesizing novel TS inhibitors derived from the this compound scaffold, representing a promising avenue for future anticancer drug development.

Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and repair, making them prime targets for anticancer drugs. The tetralin ring, the core structure of tetralone, is found in clinically used topoisomerase II inhibitors like etoposide (B1684455) and teniposide.

Research has demonstrated that derivatives of amino-tetralones are effective topoisomerase inhibitors. In one study, 6-amino-1-tetralone was used as a starting material to synthesize a series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines. A majority of these compounds exhibited strong inhibitory activity against topoisomerase IIα and potent anti-proliferative effects against human colorectal adenocarcinoma (HCT15) and cervical cancer (HeLa) cell lines. This highlights the potential of the amino-tetralone framework as a scaffold for developing novel, potent topoisomerase IIα-targeted chemotherapeutic agents.

Chronic inflammation and macrophage activity within the tumor microenvironment are known to contribute to cancer progression. Attenuating macrophage activation is therefore a viable anticancer strategy. Tetralone derivatives have been shown to modulate macrophage functions effectively.

Specifically, (E)-2-arylmethylene-1-tetralones act as inhibitors of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine with a key role in immunity and inflammation. By inhibiting the tautomerase activity of MIF, these derivatives can reduce inflammatory macrophage activation. Selected tetralone compounds markedly inhibited the production of reactive oxygen species (ROS), nitrite (B80452), and the activation of NF-κB. They also suppressed the expression of key inflammatory cytokines such as TNF-α and IL-6.

Furthermore, studies on chalcone (B49325) derivatives have revealed that the introduction of an amino group into the 1-tetralone (B52770) skeleton significantly enhances their potency in inhibiting ROS production in lipopolysaccharide (LPS)-stimulated macrophages. For example, a 6-amino-1-tetralone chalcone derivative with an o-fluorobenzylidene moiety was found to be a particularly potent inhibitor of ROS. This demonstrates the critical role of the amino group in mediating the attenuation of macrophage activation.

Table 1: Anticancer Activity of Selected Tetralone Derivatives

| Compound Class | Specific Derivative/Modification | Cancer Cell Line(s) | Observed Effect/Activity | Reference(s) |

|---|---|---|---|---|

| Dihydrobenzo[h]quinolin-8-amines | Synthesized from 6-amino-1-tetralone | HCT15, HeLa | Strong Topoisomerase IIα inhibition and anti-proliferative activity. | |

| Longifolene-tetralone hybrids | 2', 3', 4', 5', 6'-F substitution (Compound 6g) | MCF-7 (Breast) | Potent antineoplastic activity (IC50 = 4.42 ± 2.93 µM). | |

| Longifolene-tetralone hybrids | 3′-NO2-4′-Cl substitution (Compound 6h) | A549 (Lung) | Significant antineoplastic activity (IC50 = 9.89 ± 1.77 µM). | |

| 6-Nitro-benzo[g]indazoles | Synthesized from 6-nitro-tetralone | NCI-H460 (Lung) | Antiproliferative activity (IC50 = 5–15 μM). | |

| Dihydronaphthalenone chalconoids | 4-OCH3 substitution (Compound P1) | K562 (Leukemia) | Cytotoxic activity (IC50 = 7.1 ± 0.5 μM). |

Topoisomerase Inhibition

Antimicrobial and Antifungal Properties

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of this compound have demonstrated significant activity against a range of bacteria and fungi. mdpi.com

Chalcone derivatives of 1-tetralone are known to possess antibiotic and antifungal properties. mdpi.com For instance, indazoline tetralone derivatives created from 2-arylidene-1-tetralones show marked antibacterial activity. Compounds featuring chloro and fluoro groups exhibited potent activity against Escherichia coli and Pseudomonas bacterial strains. In another study, conformationally-constrained benzo[g]indazole derivatives were synthesized from 6-amino- and 6-nitro-tetralones. The resulting nitro compounds showed antibacterial activity against Neisseria gonorrhoeae, with one derivative displaying a minimum inhibitory concentration (MIC) of 62.5 μg/mL and no hemolytic activity against human red blood cells.

The aminotetralone scaffold has proven particularly effective for generating potent antifungal agents. Novel 2-aminotetralin derivatives were synthesized and showed greater potency than the standard drug fluconazole (B54011) against seven human fungal pathogens. One derivative, compound 10b , was notably effective against four fluconazole-resistant clinical strains of Candida albicans, showing higher activity than control drugs like amphotericin B and ketoconazole. Molecular docking studies suggest these compounds may act by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51).

Table 2: Antimicrobial and Antifungal Activity of Selected Tetralone Derivatives

| Compound Class | Organism(s) | Activity/Measurement | Reference(s) |

|---|---|---|---|

| Indazoline Tetralone (IZT 10) | Escherichia coli | Zone of Inhibition: 36 mm (200 μg/mL) | |

| Indazoline Tetralone (IZT 10) | Pseudomonas aeruginosa | Zone of Inhibition: 39 mm (200 μg/mL) | |

| Indazoline Tetralone (IZT 10) | Aspergillus niger | Zone of Inhibition: 37 mm (200 μg/mL) | |

| 6-Nitro-benzo[g]indazole (13b) | Neisseria gonorrhoeae | MIC: 62.5 μg/mL | |

| 2-Aminotetralin derivative (10b) | Fluconazole-resistant C. albicans | Exhibits much higher antifungal activity than control drugs. | |

| Tetralone derivative (2d) | Aspergillus niger | MIC: 62.5 μg/mL (fungicidal) |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Derivatives of amino-tetralone have shown potential as both anti-inflammatory and antioxidant agents.

The anti-inflammatory properties of these derivatives are closely linked to their ability to modulate macrophage activity. As previously mentioned, tetralone derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by attenuating macrophage activation. Studies on chalcones have shown that the presence of an amino group on the tetralone ring enhances their anti-inflammatory and ROS-inhibiting capabilities. Specifically, certain chalcone derivatives were found to interfere with the JNK/NF-κB signaling pathway and prevent the activation of ERK and p38, key mediators of the inflammatory response.

The antioxidant activity of these compounds often stems from their ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). The hydroxyl groups on dihydroxy-1-tetralone derivatives contribute to their antioxidant capacity, potentially protecting cells from oxidative stress. The introduction of an amino moiety into 1-tetralone chalcone derivatives has been shown to significantly enhance their potency in inhibiting ROS production in stimulated macrophage cells. One study on a series of amino derivatives prepared by nucleophilic addition found a tryptophan-based derivative to be a potent antioxidant, with activity superior to that of α-tocopherol.

Table 3: Anti-inflammatory and Antioxidant Activity of Selected Tetralone Derivatives

| Compound Class | Assay/Model | Observed Effect/Activity | Reference(s) |

|---|---|---|---|

| 6-Amino-1-tetralone chalcone (18) | ROS inhibition in LPS-stimulated RAW 264.7 macrophages | Potent ROS inhibitory effect (IC50 = 0.25 ± 0.13 µM). | |

| Tetralone chalcone derivative | Inhibition of LPS-induced IL-6 expression | QSAR study revealed importance of electron-donating groups for activity. | |

| (E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | BSA denaturation (Anti-inflammatory) | 98.71% inhibition at 500 µg/mL. | |

| (E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | DPPH assay (Antioxidant) | Moderately active (27.26% inhibition at 500 µg/mL). | |

| Perezone amino derivative (3c) | TBARS assay (Antioxidant) | Potent antioxidant (IC50 = 5.564 ± 0.24 μM), superior to α-tocopherol. |

Modulation of Plant Growth Regulation (e.g., Abscisic Acid Analogues)

Derivatives of the tetralone scaffold have been ingeniously developed as analogues of abscisic acid (ABA), a crucial plant hormone that governs growth, development, and responses to environmental stress. psu.edu Bicyclic analogues of ABA incorporating the tetralone structure have been designed to enhance biological activity. nih.gov This enhanced potency is partly because their oxidized products are sterically hindered from cyclizing into phaseic acid, an inactive catabolite of ABA. psu.edunih.gov This structural feature is intended to confer a longer-lasting effect in plants. nih.gov

Research has shown that specific tetralone ABA analogues are more potent than natural (+)-ABA in certain bioassays. psu.edunih.gov For instance, tetralone ABA 8 demonstrated greater activity than ABA in inhibiting the growth of maize cell suspension cultures and in Arabidopsis seed germination assays. psu.edu Furthermore, hydroxylated versions of these analogues, designed to mimic ABA catabolites like 8'-hydroxy ABA, were also found to be biologically active. psu.edunih.gov This makes them valuable tools for investigating the roles of these catabolites in ABA-regulated processes. psu.edu The development of these analogues not only provides potential new plant growth regulators for agriculture but also offers sophisticated probes for identifying ABA binding proteins and understanding hormone signaling pathways. psu.eduresearchgate.net

The persistence of these analogues in plants is a key factor in their enhanced activity. Tetralone ABA, for example, is a better substrate for the ABA-glycosylating enzyme UGT71B6 than (+)-ABA, which may contribute to its effects. nih.gov Its design, which prevents the formation of inactive phaseic acid-like molecules, allows it to remain in a biologically active state for longer. nih.gov

Bioactivity of Tetralone ABA Analogues Compared to Abscisic Acid (ABA)

| Compound | Bioassay | Relative Activity Compared to (+)-ABA | Reference |

|---|---|---|---|

| Tetralone ABA 8 | Maize Cell Growth Inhibition | More potent | psu.edu |

| Tetralone ABA 8 | Arabidopsis Seed Germination Inhibition | More potent | psu.edu |

| Hydroxylated Tetralone ABA (10 & 11) | Various physiological assays | Active | psu.edu |

| (-)-8 (enantiomer of Tetralone ABA 8) | Maize Cell Growth Inhibition | Significantly higher than (+)-ABA | psu.edu |

Dopamine (B1211576) Receptor Ligands

The aminotetralin framework, of which this compound is a key synthetic precursor, is a well-established scaffold for developing ligands targeting dopamine receptors. dntb.gov.ua Research into iodinated 2-aminotetralin derivatives has been conducted to develop selective ligands for dopamine D2 and D3 receptors. nih.gov

One study prepared a series of these compounds and evaluated their binding profiles at D2 and D3 receptors. nih.gov It was found that derivatives with both an N-propyl and an N-(3'-iodo-2'-propenyl) group generally showed high to moderate affinity for D3 receptors. nih.gov Notably, the 5-hydroxy derivative, 5-OH-PIPAT, exhibited the highest binding affinity for D3 receptors (Ki = 0.99 nM) and demonstrated good selectivity over D2 receptors and 5-HT1A receptors. nih.gov These active D3 ligands also displayed comparable binding to the high-affinity states of D2 receptors. nih.gov In contrast, a separate study on C-1 and C-3 substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) found that all synthesized analogues were inactive at the dopamine D2 receptor, highlighting the sensitivity of receptor affinity to substitution patterns. nih.gov

Binding Affinities (Ki, nM) of Selected Aminotetralin Derivatives at Dopamine Receptors

| Compound | D3 Receptor Affinity (Ki, nM) | D2 (High Affinity) Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 7-OH-PIPAT (2) | 1.85 | 6.6 | nih.gov |

| 5-OH-PIPAT (3) | 0.99 | 3.6 | nih.gov |

| 6-OH-PIPAT (4) | 2.20 | 9.7 | nih.gov |

| 8-OH-benzopyran derivative (6) | 6.69 | 10.8 | nih.gov |

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Position and Nature

Structure-activity relationship (SAR) studies are critical for optimizing the therapeutic potential of this compound derivatives. The biological activity of these compounds is highly dependent on the position and chemical nature of various substituents.

For inhibitors of monoamine oxidase (MAO), substitution at the C6 position of the α-tetralone ring is a key requirement for both MAO-A and MAO-B inhibition. nih.gov A benzyloxy substituent at this position is more favorable for MAO-A inhibition, whereas alkyl and halogen substituents on the meta and para positions of this benzyloxy ring enhance potency for MAO-B inhibition. nih.gov

In the context of macrophage migration inhibitory factor (MIF) tautomerase inhibitors, the nature of the aromatic ring system plays a significant role. tandfonline.com Derivatives with heteroaromatic C-rings, such as indolyl, furyl, and N-methylpyrrolyl groups, generally exhibit higher bioactivity than those with homoaromatic rings. tandfonline.com Among the homoaromatic derivatives, a p-methyl substituent was found to show the highest activity. tandfonline.com

For serotonergic (5-HT1A) activity, SAR studies on derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) revealed distinct stereochemical and positional requirements. nih.gov For C-1 substituted analogues, the cis isomers were more potent than the corresponding trans isomers. nih.gov The order of binding potency for the C-1 substituent was found to be allyl > hydroxymethyl > n-propyl > cyclopropylmethyl. nih.gov Conversely, for C-3 allyl-substituted analogues, the trans isomers showed weak activity, while the cis isomers were inactive. nih.gov

Conformational Analysis and Biological Activity

The three-dimensional conformation of tetralone derivatives is intrinsically linked to their biological function. The conformational mobility of tetralone ABA analogues has been observed using NMR spectroscopy, which indicated restricted rotation around the C-1 position of the ring. psu.edu This restriction is attributed to the energy barrier for interconversion between conformations where the side chain is in an axial versus an equatorial position, a factor that can influence receptor binding and activity. psu.edu

Drug Discovery and Lead Optimization

The tetralone scaffold serves as a valuable starting point in drug discovery, with subsequent lead optimization efforts refining its properties for therapeutic use. researchgate.netresearchgate.net The process often begins with identifying a "hit" compound through screening or rational design, which is then optimized into a "lead" with improved potency and drug-like characteristics. mdpi.comnih.gov

A common strategy in lead optimization is structural simplification, where non-essential parts of a complex molecule are removed to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com Conversely, fragment-based approaches can build upon the core scaffold. arxiv.org For example, in the development of Macrophage Migration Inhibitory Factor (MIF) inhibitors, a series of tetralone derivatives were synthesized and tested for their ability to inhibit MIF's tautomerase activity. tandfonline.com Based on their potent inhibitory activity (IC50 values in the low micromolar range), five compounds were selected as preferred leads for further investigation into their ability to reduce inflammatory macrophage activation. tandfonline.com

In another example, a tetralone derivative was used as a starting point for developing a Sphingosine-1-phosphate receptor 1 (S1P1) modulator. acs.org The initial lead was modified by altering a side chain to improve in vivo phosphate (B84403) metabolite formation and reduce the pharmacokinetic half-life. acs.org This process of iterative chemical modification, guided by biological and pharmacokinetic data, is a hallmark of successful lead optimization. nih.govyoutube.com

Pharmacokinetics and Pharmacodynamics (Pre-clinical aspects)

Preclinical evaluation of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound derivatives is essential to assess their potential as drug candidates. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamics describes the drug's effect on the body.

In-silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on methoxy-substituted tetralone-based chalcones predicted that the compounds would satisfy Lipinski's rule of five, suggesting they could be viable oral drug candidates. rasayanjournal.co.in

In vivo studies provide more definitive data. In a preclinical study of a tetralone-derived S1P1 modulator in mice, the pharmacodynamic effect was measured by the reduction in circulating blood lymphocytes. acs.org The lead compound, BMS-986166, demonstrated a dose-dependent reduction in lymphocytes. acs.org The pharmacokinetic profile of this compound showed a significantly shorter half-life (T1/2) compared to earlier analogues, which was a desired outcome of the lead optimization process. acs.org

Another study in Wistar rats examined the pharmacokinetics of a different tetralone derivative. acs.org After a high oral dose (100 mg/kg), the compound showed substantial plasma exposure with a Cmax of 5440 ng/mL and an AUC of 21800 ng·h/mL. acs.org The study also assessed its ability to cross the blood-brain barrier, finding it was only moderately penetrating. acs.org Such preclinical data are crucial for predicting a compound's behavior in humans and for guiding further development.

Preclinical Pharmacokinetic Parameters of Selected Tetralone Derivatives

| Compound/Derivative Series | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| Tetralone derivative 31c | Wistar Rat | Cmax (100 mg/kg, po) | 5440 ng/mL | acs.org |

| Tetralone derivative 31c | Wistar Rat | AUC (100 mg/kg, po) | 21800 ng·h/mL | acs.org |

| Tetralone derivative 31c | Wistar Rat | Blood/Plasma Ratio ([B]/[P]) | 24% | acs.org |

| BMS-986166 (14a) | Mouse | T1/2 | Shorter than previous analogues | acs.org |

| Methoxy-substituted chalcones | N/A (in silico) | Lipinski's Rule of Five | No violations | rasayanjournal.co.in |

Materials Science Applications of 8 Amino 1 Tetralone Derivatives

Organic Light-Emitting Materials (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting, relying on thin films of organic molecules that emit light when an electric current is applied. The performance of an OLED is highly dependent on the materials used in its various layers, including the emissive layer (EML) and charge transport layers.

While direct applications of 8-amino-1-tetralone derivatives in commercial OLEDs are not widely documented, the core structure is analogous to other well-established classes of OLED materials, such as derivatives of 8-hydroxyquinoline (B1678124) and benzophenone (B1666685), suggesting its potential. mdpi.commdpi.comnih.gov For instance, metal complexes of 8-hydroxyquinoline, like tris(8-hydroxyquinolinato) aluminum (Alq3), are benchmark materials used as the electron transport and emissive layer in OLEDs. researchgate.net The photophysical properties of these materials, such as their photoluminescence quantum yield and emission wavelength, can be tuned by modifying the substituents on the quinoline (B57606) ring. researchgate.net

Similarly, benzophenone-based compounds are investigated as host materials in phosphorescent OLEDs (PhOLEDs) and as emitters in thermally activated delayed fluorescent (TADF) devices. mdpi.comnih.gov The benzophenone core acts as a classical phosphor with efficient intersystem crossing, a key process for achieving high quantum efficiencies. mdpi.com

Derivatives of this compound could potentially be developed into materials for hole transport layers (HTLs). The amino group, particularly when part of an aromatic system, can facilitate the transport of holes. Materials like poly(N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)benzidine) (PolyTPD) are used as HTL materials in solution-processed OLEDs. jsts.org By incorporating the this compound scaffold into larger conjugated systems, it may be possible to engineer novel materials with suitable energy levels and high charge carrier mobility for efficient hole injection and transport. ossila.com

Table 1: Photophysical Properties of Selected OLED Materials Based on 8-Hydroxyquinoline and Benzophenone Derivatives

| Compound/Material | Role | Emission Peak (nm) | External Quantum Efficiency (EQE) | Source |

| Tris(8-hydroxyquinolinato) aluminum (Alq3) | Emitter / ETL | ~530 | N/A | researchgate.net |

| Bis(8-hydroxyquinoline) zinc (Znq2) derivatives | Emitter | 565 - 571 | N/A | mdpi.com |

| Benzophenone-based TADF Emitters | Emitter | Varied | High | mdpi.comnih.gov |

| Carbazole-substituted 8-hydroxyquinoline zinc complexes | Emitter | Yellow | N/A | mdpi.com |

This table showcases properties of materials structurally related to this compound to illustrate the performance metrics relevant to OLED applications.

Photo-Voltaic Materials

The search for efficient and low-cost solar energy conversion has driven research into various photovoltaic technologies, including dye-sensitized solar cells (DSSCs). nih.gov In a DSSC, a monolayer of sensitizer (B1316253) dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). researchgate.net The dye absorbs sunlight, leading to electron injection into the semiconductor's conduction band and generating a current.

The molecular structure of the dye is critical for high efficiency. Ideal dyes possess strong light absorption across the visible spectrum, appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron injection and dye regeneration, and high stability. researchgate.net

While this compound itself is not a standard component of photovoltaic dyes, its structural analogues, particularly 8-hydroxyquinoline derivatives, have been investigated as components in D-π-A (donor-π-acceptor) dyes for DSSCs. wu.ac.th In these architectures, the quinoline moiety can be part of the donor or acceptor system. A 2022 study explored new heterocyclic compounds for DSSCs derived from the association of 8-hydroxyquinoline with quinoxalinedione. wu.ac.th Theoretical modeling using Density Functional Theory (DFT) on these derivatives helped in optimizing their electronic and optical properties for better photovoltaic performance, predicting parameters like the injection driving force (ΔGinject) and the open-circuit photovoltage (Voc). wu.ac.th

The performance of such dyes is a key indicator of their potential. For example, organic dimeric dyes incorporating a 1,8-naphthalamide derivative as the donor have achieved power conversion efficiencies (PCE) of up to 7.1%. rsc.org This highlights the principle that engineering complex organic molecules can lead to effective solar energy conversion. The this compound scaffold could serve as a building block for novel D-π-A dyes, where the amino group acts as an electron donor or an anchoring point to the semiconductor surface.

Table 2: Performance of Selected Dye-Sensitized Solar Cells (DSSCs) Using Organic Dyes

| Dye Type | Voc (V) | Jsc (mA cm-2) | PCE (%) | Source |

| Dimeric N-alkyl-1,8-naphthalamide derivative (D-Dye) | 0.70 | 14.6 | 7.1 | rsc.org |

| Monomeric N-alkyl-1,8-naphthalamide derivative (M-Dye) | 0.67 | 9.93 | 4.85 | rsc.org |

| Phenothiazine derivative with tetrazole-acrylic acid anchor | 0.61 | 5.86 | 2.50 | mdpi.com |

| Tandem DSSC with Phenothiazine derivative | N/A | N/A | 6.37 | mdpi.com |

This table presents performance data for various organic dyes to provide context for the requirements of photovoltaic materials.

Polymer Chemistry Applications

The bifunctional nature of this compound, possessing both a primary amine and a ketone, presents opportunities for its use as a monomer in polymer synthesis. The field of biomedical polymers, for instance, extensively uses monomers derived from amino acids to create biocompatible and biodegradable materials. researchgate.neteurekalert.org Methodologies like atom transfer radical polymerization (ATRP) have been successfully employed to synthesize well-defined polymers from acryloyl-functionalized amino acids in aqueous media. nih.gov

The amino group of this compound can react with carboxylic acids, acyl chlorides, or anhydrides to form polyamides, or with diisocyanates to form polyureas. The ketone group offers a different route for polymerization, for example, through condensation reactions to form polyimines (Schiff base polymers). These polymers, containing a C=N backbone, are known for their interesting electronic properties and potential use in chemosensors and organic electronics.

Furthermore, the tetralone scaffold can be incorporated into the side chain of a polymer to impart specific properties. For example, polymers can be functionalized with tetrazole groups to create energetic materials. mdpi.com While direct polymerization of this compound is not extensively reported in the context of materials science, its potential as a monomer for creating novel polymers with high thermal stability, specific optical properties, or tailored chemical reactivity remains an area for future exploration. The synthesis of such polymers could follow established routes for creating materials like polyacrylates for optical applications or polyglycolic acid for biomedical uses. shriraminstitute.org

Catalysis

One of the most explored materials science applications of the this compound framework is in the field of asymmetric catalysis. The rigid, chiral backbone of its derivatives makes them excellent ligands for transition metal catalysts, which can then be used to synthesize enantiomerically pure compounds.

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline scaffold (the reduced, chiral amine form of this compound) have been used as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation (ATH) of imines. mdpi.comresearchgate.net These reactions are crucial for producing chiral amines, which are key intermediates for many pharmaceuticals. In one study, rhodium catalysts with these ligands proved effective in the ATH of substituted dihydroisoquinolines, achieving high conversions, albeit with modest enantioselectivity (up to 69% ee). mdpi.com

The 1-tetralone (B52770) structure itself has been a target for asymmetric reactions. The transfer hydrogenation of 1-tetralone to the corresponding chiral alcohol has been achieved with low to moderate enantioselectivity using certain catalytic systems. taltech.eejst.go.jp More successfully, the Feng group developed a highly enantioselective α-hydroxylation of 1-tetralone-derived β-keto amides using a chiral N,N′-dioxide ligand in complex with magnesium(II). This method produced chiral α-hydroxy dicarbonyl compounds in excellent yields and with high enantioselectivity. rsc.org

These studies demonstrate that the tetralone and related tetrahydroquinoline skeletons serve as effective platforms for chiral ligands. taltech.ee The steric and electronic properties of the ligand can be fine-tuned by modifying substituents, enabling control over the stereochemical outcome of the catalyzed reaction.

Table 3: Application of this compound Analogues and Derivatives in Asymmetric Catalysis

| Catalyst System / Ligand | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (ee %) | Source |

| [RhCpCl2]2 / (R)-CAMPY ligand | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Asymmetric Transfer Hydrogenation | >99 | 69 | mdpi.com |

| [RhCpCl2]2 / (R)-Me-CAMPY ligand | 1-Methyl-3,4-dihydroisoquinoline | Asymmetric Transfer Hydrogenation | >99 | 35 | mdpi.com |

| N,N′-dioxide-Mg(II) complex | 1-Tetralone-derived β-keto amide | Asymmetric α-hydroxylation | up to 99 | up to 99 | rsc.org |

| RuCl2(p-cymene)2 / Chiral amino alcohol ligand | 1-Tetralone | Asymmetric Transfer Hydrogenation | 98 | 32 | taltech.ee |

Advanced Characterization and Analytical Methodologies for 8 Amino 1 Tetralone

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 8-Amino-1-tetralone, providing detailed information about its chemical structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic and aliphatic protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.14 ppm. amazonaws.com The protons of the aliphatic portion of the tetralone ring system also show distinct signals.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the tetralone moiety typically resonates at a downfield chemical shift. For related tetralone structures, this peak can be observed around δ 197-210 ppm. The aromatic carbons and the aliphatic carbons of the saturated ring also exhibit characteristic chemical shifts, allowing for a complete assignment of the carbon framework.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments. COSY experiments would reveal the coupling relationships between adjacent protons, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the connectivity within the molecule.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| This compound | CDCl₃ | 7.14 (dd, J = 7.2, 8.4 Hz, 1H), other signals not fully detailed. | amazonaws.com |

| 6-Amino-3,4-dihydro-1(2H)-naphthalenone | CDCl₃ | 7.98 (d, J = 8.7 Hz, 1H), 6.84 (dd, J = 8.6, 2.4 Hz, 1H), 6.75 (d, J = 2.3 Hz, 1H), 5.65 (br, 1H), 2.91 (t, J = 6.1 Hz, 2H), 2.61 (t, J = 6.2 Hz, 2H), 2.12 (quint, J = 6.1 Hz, 2H), 1.61 (s, 6H). | orgsyn.org |

| A Longifolene-Derived Tetralone | CDCl₃ | 8.03 (d, J = 8.1 Hz, 1H, C₈–H), 7.25–7.21 (m, 2H, C₇–H, C₅–H), 5.10 (dd, J = 13.5, 5.4 Hz, 1H, C₂–H), 2.97 (m, 1H, C₁₁–H), 2.64–2.51 (m, 2H, C₃–H), 1.50 (s, 3H, C₄–CH₃), 1.43 (s, 3H, C₄–CH₃), 1.29 (d, J = 6.9 Hz, 6H, C₁₁–CH₃). | nih.gov |

Table 2: Representative ¹³C NMR Data for Tetralone Derivatives

| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| A Longifolene-Derived Tetralone | CDCl₃ | 190.63, 156.17, 151.46, 128.89, 127.55, 125.28, 123.90, 50.61, 48.97, 36.89, 34.65, 30.35, 29.92, 23.63. | nih.gov |

| 6-Amino-3,4-dihydro-1(2H)-naphthalenone | CDCl₃ | 197.6, 177.4, 159.2, 146.9, 129.6, 128.1, 119.0, 118.7, 81.8, 39.3, 30.4, 25.5 (2C), 23.7. | orgsyn.org |

| 6,7-Dimethoxy-1-tetralone | CDCl₃ | 196.6 (C-1), 153.2 (C-6), 147.6 (C-7), 139.1 (C-10), 126.2 (C-9), 109.9, 108.1 (C-5, C-8), 55.7, 55.6 (OMe), 38.2 (C-2), 29.1 (C-4), 23.4 (C-3). | arkat-usa.org |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound. dntb.gov.ua The key characteristic absorption bands include the N-H stretching vibrations of the primary amine group and the C=O stretching vibration of the ketone.

The FT-IR spectra of related tetralone derivatives show strong absorption bands for the C=O group in the range of 1670-1705 cm⁻¹. nih.govarkat-usa.org For instance, 6-amino-3,4-dihydro-1(2H)-naphthalenone exhibits a C=O stretch at 1664.3 cm⁻¹ and N-H stretching vibrations at 3357.5 and 3164.6 cm⁻¹. orgsyn.org The presence of the amino group and the carbonyl group can be readily confirmed by these characteristic peaks.

Table 3: Key IR Absorption Frequencies for Tetralone Derivatives

| Compound | IR Bands (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| A Longifolene-Derived Tetralone | 1694 | C=O stretch | nih.gov |